Toprilidine
Overview
Description
Toprilidine: is a chemical compound with the molecular formula C19H25N3O and a molecular weight of 311.42 g/mol. It is known for its peripheral vasodilator and sedative properties . This compound is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Toprilidine can be synthesized through a multi-step process involving the reaction of 1-(2-methylphenyl)-4-(3-pyridin-2-yloxypropyl)piperazine with appropriate reagents under controlled conditions. The reaction typically involves the use of solvents such as ethanol or methanol and requires precise temperature control to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-pressure reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Toprilidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, electrophiles; reactions are conducted in the presence of catalysts or under specific pH conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and various substituted compounds depending on the reagents and conditions used.
Scientific Research Applications
Toprilidine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and as a potential tool for investigating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of vascular disorders and as a sedative agent.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
Toprilidine exerts its effects through its interaction with specific molecular targets and pathways. It acts as a peripheral vasodilator by relaxing smooth muscle cells in blood vessels, leading to increased blood flow. The sedative effects of this compound are believed to be mediated through its interaction with central nervous system receptors, although the exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Toprilidine can be compared with other similar compounds such as:
Tolterodine: A muscarinic receptor antagonist used to treat overactive bladder.
Triprolidine: A first-generation antihistamine used for allergic rhinitis and other allergic conditions.
Taurolidine: An antimicrobial agent with broad-spectrum activity.
Uniqueness: this compound is unique due to its dual action as a peripheral vasodilator and sedative agent. This combination of properties makes it a valuable compound for research in both vascular and neurological fields .
Properties
IUPAC Name |
1-(2-methylphenyl)-4-(3-pyridin-2-yloxypropyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-17-7-2-3-8-18(17)22-14-12-21(13-15-22)11-6-16-23-19-9-4-5-10-20-19/h2-5,7-10H,6,11-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXVPWCHOPXHMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCCOC3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866399 | |
Record name | 1-(3-(2-Pyridyloxy)propyl)-4-o-tolylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90866399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54063-58-0 | |
Record name | Toprilidine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-(2-Pyridyloxy)propyl)-4-o-tolylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90866399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOPRILIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E66RIC936T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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